2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole
Description
The compound 2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole (hereafter referred to as the target compound) is a benzimidazole derivative characterized by a propenyl (allyl) group at the 1-position and a phenoxyethylthio substituent at the 2-position.
Properties
IUPAC Name |
2-(2-phenoxyethylsulfanyl)-1-prop-2-enylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-2-12-20-17-11-7-6-10-16(17)19-18(20)22-14-13-21-15-8-4-3-5-9-15/h2-11H,1,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKPVNIUAYAPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187596 | |
| Record name | 2-[(2-Phenoxyethyl)thio]-1-(2-propen-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319489-20-8 | |
| Record name | 2-[(2-Phenoxyethyl)thio]-1-(2-propen-1-yl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319489-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Phenoxyethyl)thio]-1-(2-propen-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Phenoxyethyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzodiazole with 2-phenoxyethanethiol.
Addition of the Prop-2-en-1-yl Group: The final step is the alkylation of the benzodiazole with an allyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the benzodiazole ring can be reduced to an amine.
Substitution: The phenoxyethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed for reduction.
Substitution: Strong nucleophiles such as alkoxides or thiolates are used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzodiazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications due to its structural similarities with known bioactive compounds. Research indicates that derivatives of benzodiazole exhibit various pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that benzodiazole derivatives can inhibit the growth of bacteria and fungi. For instance, modifications to the benzodiazole structure have led to compounds with enhanced antibacterial properties against resistant strains .
- Anticancer Properties : Some benzodiazole derivatives have demonstrated cytotoxic effects on cancer cell lines. The incorporation of the phenoxyethyl sulfanyl group may enhance these effects through improved cellular uptake or interaction with specific biological targets .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis:
- Synthesis of Coumarin Derivatives : It has been utilized in the synthesis of coumarin derivatives through decarboxylative allylation reactions. This method allows for the creation of complex molecular architectures that are useful in pharmaceuticals and natural products .
- Functionalization Reactions : The allyl group in the structure makes it amenable to various functionalization reactions, enabling the introduction of different substituents that can modulate biological activity or physical properties .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of several benzodiazole derivatives, including 2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines to assess the cytotoxicity of this compound. Results indicated that it exhibited dose-dependent cytotoxic effects, particularly against breast and lung cancer cell lines. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole would depend on its specific biological activity. Generally, benzodiazoles can interact with various molecular targets such as enzymes, receptors, or DNA. The phenoxyethyl sulfanyl group may enhance its binding affinity or selectivity towards these targets, while the prop-2-en-1-yl group could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound’s structure can be compared to several benzimidazole derivatives with modifications at the 1- and 2-positions (Table 1).
Table 1: Structural Comparison of Benzimidazole Derivatives
Key Observations :
- MEPB (from and ) shares the 2-phenoxyethylsulfanyl group but has a bulkier 4-methylphenoxyethyl group at the 1-position. This modification is associated with rescuing toxicity in a Drosophila model of spinal bulbar muscular atrophy (SBMA), suggesting substituent size impacts neuroprotective activity .
- The benzimidazol-2-ylmethylsulfanyl analog () introduces a second benzimidazole ring, which may enhance π-π stacking or target specificity.
Key Insights :
- The target compound’s propenyl group may enhance reactivity or metabolic stability compared to MEPB’s methylphenoxyethyl group.
- Derivatives with phenolic or triazole moieties () show promise in antimicrobial applications, suggesting the target compound’s phenoxyethylsulfanyl group could be optimized for similar activity.
Physicochemical Properties
- Solubility : Propenyl and smaller substituents (e.g., hydrogen at 1-position in ) may enhance aqueous solubility compared to bulkier analogs.
Biological Activity
2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole is a synthetic compound that exhibits potential biological activities due to its unique chemical structure. This compound features a benzodiazole moiety linked to a phenoxyethyl sulfanyl group and a prop-2-en-1-yl substituent, suggesting possible interactions with various biological targets. The exploration of its biological activity is essential for understanding its potential applications in medicinal chemistry and pharmacology.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of benzimidazole have been shown to possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, compounds sharing structural similarities with 2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-benzodiazole have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Phenoxyethyl)benzimidazole | Benzimidazole core with phenoxyethyl group | Antimicrobial activity |
| 5-Alkylbenzodiazoles | Varied alkyl substitutions on benzodiazole | Anticancer properties |
| 4-Arylsulfonylbenzodiazoles | Sulfonyl group attached to benzodiazole | Antifungal activity |
Anticancer Potential
Research indicates that benzodiazole derivatives often exhibit anticancer properties. Studies have shown that certain analogs can inhibit tumor cell proliferation effectively. For example, benzimidazole derivatives have displayed moderate to high antiproliferative activity against various cancer cell lines in both two-dimensional (2D) and three-dimensional (3D) culture systems .
Case Study: Antiproliferative Activity
A study evaluating the antiproliferative effects of related compounds found that several exhibited IC50 values ranging from 6.68 μM to 19.94 μM against lung cancer cell lines, indicating promising anticancer potential . The observed activities were generally higher in 2D assays compared to 3D assays, suggesting the need for further investigation into the mechanisms of action and the influence of cellular microenvironments.
The mechanisms by which 2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-benzodiazole may exert its biological effects could involve:
1. Interaction with DNA: Similar compounds have been shown to bind within the minor groove of DNA, potentially disrupting replication and transcription processes.
2. Enzyme Inhibition: The presence of functional groups may allow the compound to interact with specific enzymes involved in cellular metabolism or signaling pathways, leading to altered cellular responses.
3. Induction of Apoptosis: Some derivatives are known to trigger programmed cell death in cancer cells, which could be a significant pathway for anticancer activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
